molecular formula C12H4Br6 B3424666 2,2',4,4',6,6'-Hexabromobiphenyl CAS No. 36355-01-8

2,2',4,4',6,6'-Hexabromobiphenyl

Cat. No. B3424666
CAS RN: 36355-01-8
M. Wt: 627.6 g/mol
InChI Key: LNFYSRMCCKKDEH-UHFFFAOYSA-N
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Description

2,2’,4,4’,6,6’-Hexabromobiphenyl (CAS No. 59261-08-4) is a brominated biphenyl that can be used as a flame retardant . It is often incorporated into consumer products including appliances, electronics, and plastics .


Synthesis Analysis

The synthesis of 2,2’,4,4’,6,6’-Hexabromobiphenyl can be achieved from 1,3,5-Tribromobenzene .


Molecular Structure Analysis

The molecular formula of 2,2’,4,4’,6,6’-Hexabromobiphenyl is C12H4Br6 . Its molecular weight is 627.58 .


Physical And Chemical Properties Analysis

2,2’,4,4’,6,6’-Hexabromobiphenyl has a melting point of 179-180 °C and a predicted boiling point of 458.3±40.0 °C . Its density is predicted to be 2.492±0.06 g/cm3 . It is slightly soluble in chloroform .

Mechanism of Action

2,2’,4,4’,6,6’-Hexabromobiphenyl acts as a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene). It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Safety and Hazards

Exposure to 2,2’,4,4’,6,6’-Hexabromobiphenyl may cause skin irritation and is suspected of damaging fertility or the unborn child . It may cause drowsiness or dizziness and may cause damage to organs through prolonged or repeated exposure . It may be fatal if swallowed and enters airways .

properties

IUPAC Name

1,3,5-tribromo-2-(2,4,6-tribromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br6/c13-5-1-7(15)11(8(16)2-5)12-9(17)3-6(14)4-10(12)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFYSRMCCKKDEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)C2=C(C=C(C=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074772
Record name PBB 155
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',4,4',6,6'-Hexabromobiphenyl

CAS RN

59261-08-4
Record name 2,2',4,4',6,6'-Hexabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059261084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 59261-08-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157312
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PBB 155
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,4',6,6'-HEXABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/642OIA2442
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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